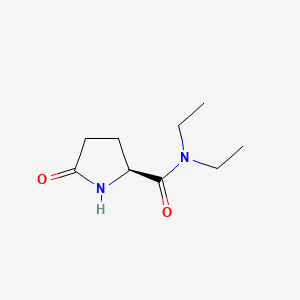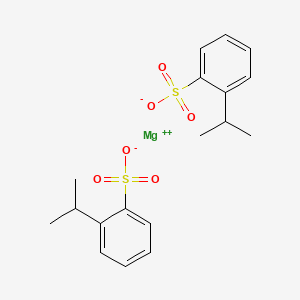
Magnesium cumenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium cumenesulphonate is an organometallic compound that combines magnesium with cumenesulphonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium cumenesulphonate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with cumenesulphonic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{MgO} + \text{C}9\text{H}{12}\text{SO}_3\text{H} \rightarrow \text{Mg(C}9\text{H}{12}\text{SO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium oxide and cumenesulphonic acid. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Magnesium cumenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and cumenesulphonic acid.
Substitution: It can participate in substitution reactions where the cumenesulphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired product.
Major Products
Oxidation: Magnesium sulfate and organic by-products.
Reduction: Magnesium metal and cumenesulphonic acid.
Substitution: New organometallic compounds with different functional groups.
Scientific Research Applications
Magnesium cumenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium cumenesulphonate involves its interaction with various molecular targets. In biochemical systems, it can act as a cofactor for enzymes, enhancing their activity. It can also interact with cellular membranes, altering their permeability and function. The cumenesulphonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, but lacks the organic component of cumenesulphonate.
Magnesium chloride: Widely used in industrial applications, but has different chemical properties.
Magnesium citrate: Used in medicine, particularly as a laxative, but has different biological activity.
Uniqueness
Magnesium cumenesulphonate is unique due to its combination of magnesium and cumenesulphonic acid, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industry.
Properties
CAS No. |
90959-88-9 |
|---|---|
Molecular Formula |
C18H22MgO6S2 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
magnesium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
InChI Key |
GUWGBQBVMXDDNK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





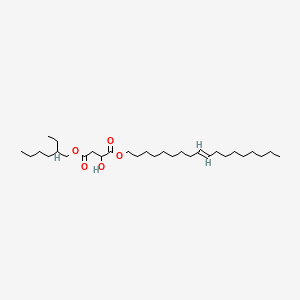

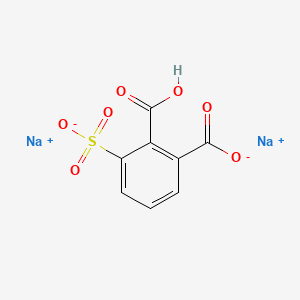
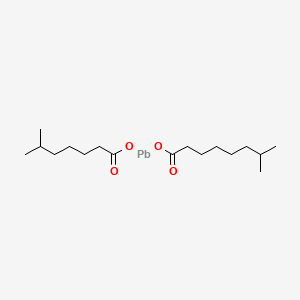
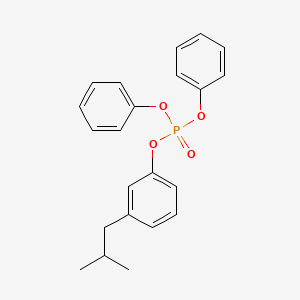
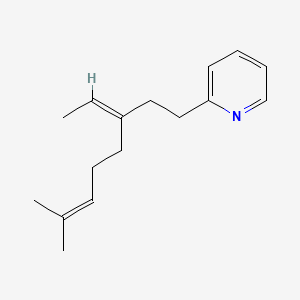

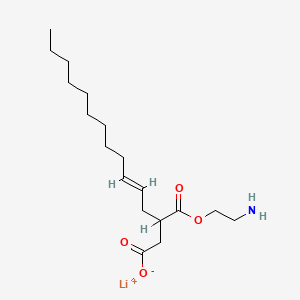
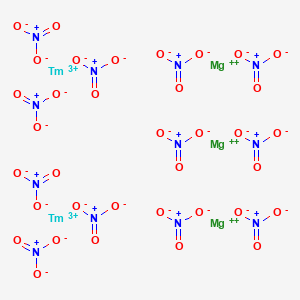
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
